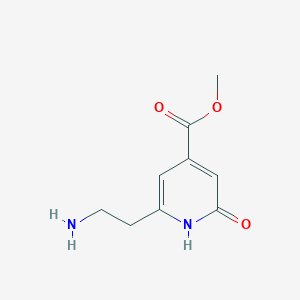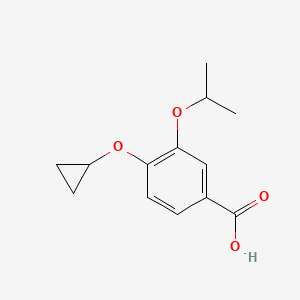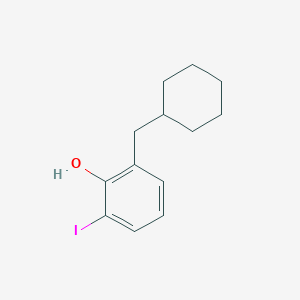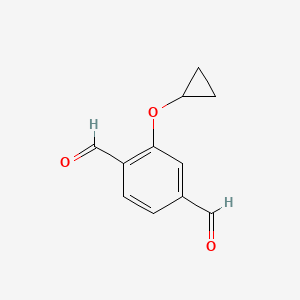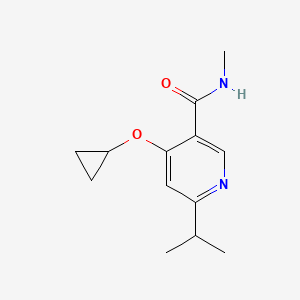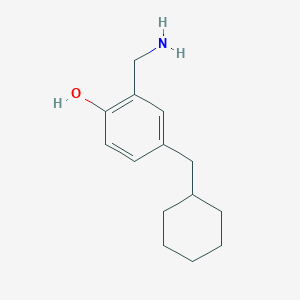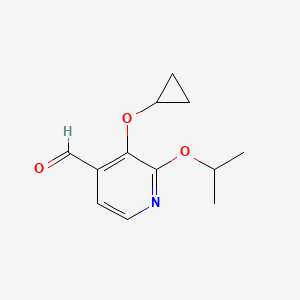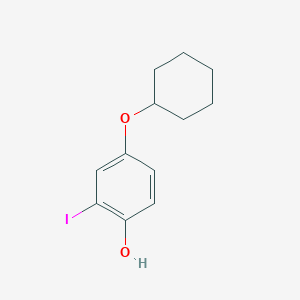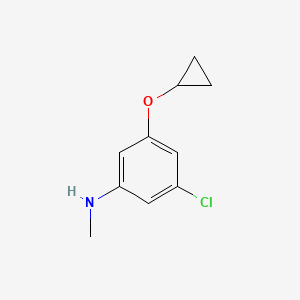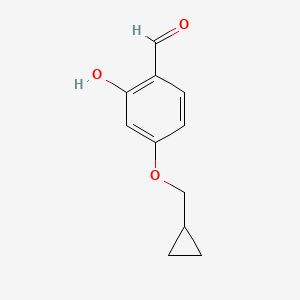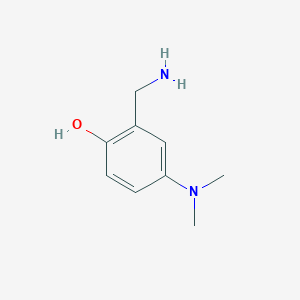
2-(Aminomethyl)-4-(dimethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-(dimethylamino)phenol is an organic compound that features both an aminomethyl group and a dimethylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(dimethylamino)phenol typically involves the introduction of the aminomethyl and dimethylamino groups onto a phenol ring. One common method involves the reaction of 4-(dimethylamino)phenol with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-(dimethylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-(Aminomethyl)-4-(dimethylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-(dimethylamino)phenol involves its interaction with specific molecular targets. The aminomethyl and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenol: Lacks the aminomethyl group but shares the dimethylamino group.
2-Aminomethylphenol: Lacks the dimethylamino group but shares the aminomethyl group.
4-Aminophenol: Lacks both the aminomethyl and dimethylamino groups but has a similar phenol structure.
Uniqueness
2-(Aminomethyl)-4-(dimethylamino)phenol is unique due to the presence of both the aminomethyl and dimethylamino groups on the phenol ring
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(aminomethyl)-4-(dimethylamino)phenol |
InChI |
InChI=1S/C9H14N2O/c1-11(2)8-3-4-9(12)7(5-8)6-10/h3-5,12H,6,10H2,1-2H3 |
InChI Key |
PLNARIWYVJMLFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


